molecular formula C10H13F3N4O2S B7059502 1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-sulfonamide

1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-sulfonamide

Cat. No.: B7059502
M. Wt: 310.30 g/mol
InChI Key: IRBCYVVTUOMCCU-UHFFFAOYSA-N
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Description

1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-sulfonamide is a compound that features a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a piperidine ring with a sulfonamide group

Preparation Methods

The synthesis of 1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-sulfonamide typically involves several steps:

    Starting Materials: The synthesis begins with the preparation of 4-(trifluoromethyl)pyrimidine-2-amine.

    Reaction with Piperidine: This intermediate is then reacted with piperidine under specific conditions to form the desired piperidine derivative.

    Sulfonamide Formation:

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often utilizing continuous flow reactors and automated synthesis techniques to scale up the process efficiently.

Chemical Reactions Analysis

1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-sulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and catalysts such as palladium on carbon. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-sulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The sulfonamide group can form hydrogen bonds with target proteins, influencing their activity and leading to the desired biological effects.

Comparison with Similar Compounds

1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-sulfonamide can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F3N4O2S/c11-10(12,13)8-1-4-15-9(16-8)17-5-2-7(3-6-17)20(14,18)19/h1,4,7H,2-3,5-6H2,(H2,14,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRBCYVVTUOMCCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)N)C2=NC=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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